3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
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Description
3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C14H10F3N5S and its molecular weight is 337.32. The purity is usually 95%.
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Biological Activity
The compound 3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a novel small molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, emphasizing its relevance in therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of the thieno[2,3-b]pyridine core followed by functionalization at specific positions. The compound's structure can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.
Property | Value |
---|---|
Molecular Formula | C12H10F3N5S |
Molecular Weight | 325.30 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
LogP (Octanol-water partition) | Not specified |
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. In vitro assays demonstrated its ability to inhibit cell proliferation in human breast cancer (MCF-7) and chronic myeloid leukemia (K562) cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: In Vitro Evaluation
In a study assessing the cytotoxic effects on MCF-7 and K562 cells, the compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells and 20 µM against K562 cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Preliminary results suggest that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism may involve disruption of bacterial cell membrane integrity.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
Table 2: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | 15 | Induction of apoptosis |
K562 | 20 | Cell cycle arrest | |
Antibacterial | Staphylococcus aureus | <10 | Disruption of cell membrane |
Bacillus subtilis | <10 | Disruption of cell membrane |
Properties
IUPAC Name |
3-amino-4-(1,5-dimethylpyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5S/c1-6-8(5-20-22(6)2)7-3-10(14(15,16)17)21-13-11(7)12(19)9(4-18)23-13/h3,5H,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAZIIAWDGUKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NC3=C2C(=C(S3)C#N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.